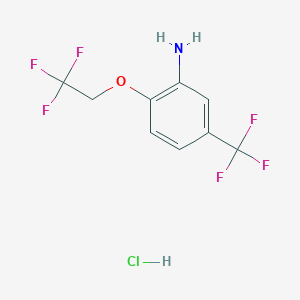

2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride

Description

2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride is a fluorinated aniline derivative characterized by a trifluoroethoxy (–OCH₂CF₃) group at the 2-position and a trifluoromethyl (–CF₃) group at the 5-position of the aromatic ring, with the aniline nitrogen protonated as a hydrochloride salt. This structure confers strong electron-withdrawing properties, enhancing stability and reactivity in synthetic applications, particularly in pharmaceutical intermediates and agrochemicals . The hydrochloride salt improves solubility in polar solvents, facilitating its use in aqueous reaction conditions.

Properties

IUPAC Name |

2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6NO.ClH/c10-8(11,12)4-17-7-2-1-5(3-6(7)16)9(13,14)15;/h1-3H,4,16H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBIXROBPOJEQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)OCC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride (CAS No. 1049760-84-0) is a synthetic organic compound characterized by its unique trifluoromethyl and trifluoroethoxy functional groups. This compound has garnered interest in various fields, including medicinal chemistry and material science, due to its potential biological activities and applications.

- Molecular Formula : C9H8ClF6NO

- Molecular Weight : 295.61 g/mol

- Functional Groups : Trifluoromethyl and trifluoroethoxy

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions within biological systems. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced potency in various biological assays due to their unique electronic properties.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as reverse transcriptase and other targets involved in cellular signaling pathways .

- Antiproliferative Effects : Studies suggest that this compound may possess antiproliferative properties against cancer cell lines. The presence of trifluoromethyl groups can enhance cellular uptake and bioactivity .

Anticancer Activity

A study on structurally similar compounds indicated that those containing trifluoromethyl groups displayed significant antiproliferative activity against various cancer cell lines, including HeLa and A549 cells. The IC50 values for these compounds ranged from 60 to 100 nM, showcasing their potential as anticancer agents .

Interaction Studies

Research has demonstrated that the interaction of this compound with biological systems can lead to significant changes in cell cycle progression and apoptosis induction. For instance, compounds with similar structures have been shown to accumulate cells in the G2/M phase of the cell cycle, leading to enhanced apoptotic activity through mitochondrial pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Similarity Features | Biological Activity |

|---|---|---|

| 4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)aniline | Similar trifluoromethyl and trifluoroethoxy groups | Moderate antiproliferative activity |

| 3,5-bis(2,2,2-trifluoroethoxy)aniline hydrochloride | Multiple trifluoroethoxy groups | Enhanced stability in biological assays |

| 2-Methoxy-5-(trifluoromethyl)aniline | Contains a methoxy group instead of trifluoroethoxy | Lower bioactivity compared to others |

Applications in Medicinal Chemistry

The unique properties of this compound make it a candidate for further research in drug development. Its structural characteristics suggest potential applications in:

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride is a synthetic organic compound known for trifluoromethyl and trifluoroethoxy functional groups. It has a molecular formula of and a molecular weight of 295.61 . The compound is used in proteomics research and material science . The presence of fluorine atoms enhances its stability and lipophilicity, making it a candidate for various applications.

Synthesis

The synthesis of this compound typically involves several steps that may vary based on specific laboratory conditions and desired yields.

Applications

this compound has several applications:

- Proteomics Research It is used in proteomics research . Interaction studies with this compound can reveal how this compound interacts with biological systems.

- Material Science This compound is used in material science. HFIP and TFE induced self-assembly with completely different morphologies, namely microribbons and microspheres, respectively.

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Similarity Features |

|---|---|

| 4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)aniline | Similar trifluoromethyl and trifluoroethoxy groups |

| 3,5-bis(2,2,2-trifluoroethoxy)aniline hydrochloride | Multiple trifluoroethoxy groups |

| 2-Methoxy-5-(trifluoromethyl)aniline | Contains a methoxy group instead of trifluoroethoxy |

Comparison with Similar Compounds

Key Structural Analogues

The compound is compared to five analogues with substitutions at positions 2 and 5 of the aniline ring (Table 1).

Table 1: Structural and Physicochemical Comparison

‡Derived from LCMS data (m/z 362 [M+H]⁺) .

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates : The target compound shares structural motifs with silodosin (a α₁-adrenergic receptor antagonist), which contains a trifluoroethoxy group critical for receptor binding .

- Agrochemicals : Fluorinated anilines are key precursors for herbicides and fungicides. The 2-chloro analogue’s cost-effectiveness (priced at ¥32.00/25g for similar compounds) makes it industrially favorable .

Research Findings and Challenges

- Synthetic Routes : The target compound’s synthesis likely involves Buchwald-Hartwig amination or nucleophilic substitution, as seen in analogous preparations using tetrakis(triphenylphosphine)palladium and potassium carbonate .

- Safety and Toxicity: Limited toxicological data exist for fluorinated anilines. highlights the need for rigorous safety assessments, as some analogues (e.g., thiophene fentanyl derivatives) exhibit unstudied hazards .

- Purification Challenges : Column chromatography (e.g., silica gel with ethyl acetate/hexane) is commonly required to isolate high-purity products due to similar polarities among fluorinated derivatives .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride?

Answer:

The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example:

- Step 1: React 4-trifluoromethoxy-aniline with a chlorinated nitrobenzoic acid derivative (e.g., 2-chloro-4-fluoro-5-nitrobenzoic acid chloride) in THF with triethylamine (TEA) as a base. Stir for 1 hour, followed by acidification to pH 3 with KHSO₄ .

- Step 2: Purify the intermediate via filtration and washing. Final hydrochlorination may involve treatment with HCl gas or aqueous HCl.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 92% (intermediate) | |

| Purity | >95% (HPLC) |

Basic: How is the purity and structural integrity of this compound validated in academic research?

Answer:

Analytical methods include:

- HPLC: Retention time (Rt) comparison (e.g., Rt = 1.59 min using method H) .

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., m/z 379 [M+H]⁺ for intermediates) .

- NMR: Characterize trifluoroethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups via ¹⁹F NMR and ¹H-¹³C HSQC .

Advanced: What strategies mitigate competing side reactions during the synthesis of trifluoroethoxy-substituted anilines?

Answer:

- Temperature Control: Maintain reactions at 0–5°C during acyl chloride formation to prevent decomposition .

- Protecting Groups: Use tert-butyloxycarbonyl (Boc) or silyl groups to shield reactive amines during multi-step syntheses .

- Catalysis: Employ Pd/C or CuI for cross-coupling reactions involving trifluoroethoxy moieties to enhance regioselectivity .

Advanced: How does the electronic influence of the trifluoromethyl and trifluoroethoxy groups impact this compound’s reactivity?

Answer:

- Electron-Withdrawing Effects: The -CF₃ and -OCF₃ groups deactivate the aromatic ring, reducing electrophilic substitution but favoring nucleophilic attack at meta/para positions.

- Steric Effects: Trifluoroethoxy groups introduce steric hindrance, which can slow kinetic resolution in chiral syntheses .

Supporting Data:

| Property | Impact | Source |

|---|---|---|

| Hammett σ (CF₃) | +0.54 | |

| LogP (experimental) | ~2.8 (hydrophobic) |

Advanced: What are the stability considerations for this compound under varying pH and temperature conditions?

Answer:

- Acidic Conditions: Stable in HCl (pH < 3), but hydrolyzes above pH 7 due to trifluoroethoxy group lability .

- Thermal Stability: Decomposes above 150°C; store at -20°C under inert gas (N₂/Ar) .

Experimental Findings:

| Condition | Stability | Source |

|---|---|---|

| pH 3–5 | >90% intact after 7 days | |

| 100°C (24h) | 20% degradation |

Basic: What solvents are optimal for dissolving this hydrochloride salt?

Answer:

- Polar Aprotic Solvents: DMSO, DMF (solubility >50 mg/mL).

- Chlorinated Solvents: Dichloromethane (DCM) with 1–5% methanol additive to enhance solubility .

Advanced: How is this compound utilized in medicinal chemistry research?

Answer:

- Intermediate for Antifungals: Serves as a precursor to triazole derivatives (e.g., tebuconazole analogs) by coupling with 1,2,4-triazoles .

- GPCR Targeting: Modifies β-adrenergic receptor ligands (e.g., silodosin) via trifluoroethoxy-mediated hydrophobic interactions .

Advanced: What computational tools are used to predict the bioactivity of trifluoroethoxy-substituted anilines?

Answer:

- Docking Studies: AutoDock Vina or Schrödinger Suite to model interactions with cytochrome P450 enzymes .

- QSAR Models: Utilize Hammett constants and DFT calculations (e.g., B3LYP/6-31G*) to correlate substituent effects with IC₅₀ values .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE: Nitrile gloves, goggles, and fume hood use due to potential hydrochloride aerosolization.

- Waste Disposal: Neutralize with NaHCO₃ before aqueous disposal .

Advanced: How are spectral contradictions resolved in characterizing this compound?

Answer:

- Contradictory MS Peaks: Use high-resolution MS (HRMS) to distinguish [M+H]⁺ from adducts (e.g., Na⁺/K⁺).

- ¹H NMR Splitting: Assign overlapping aromatic signals via 2D NMR (e.g., COSY, NOESY) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.